

Bromhexine hydrochloride COVID-19 prophylaxis clinical trial results

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Compound Focus: Bromhexine Hydrochloride

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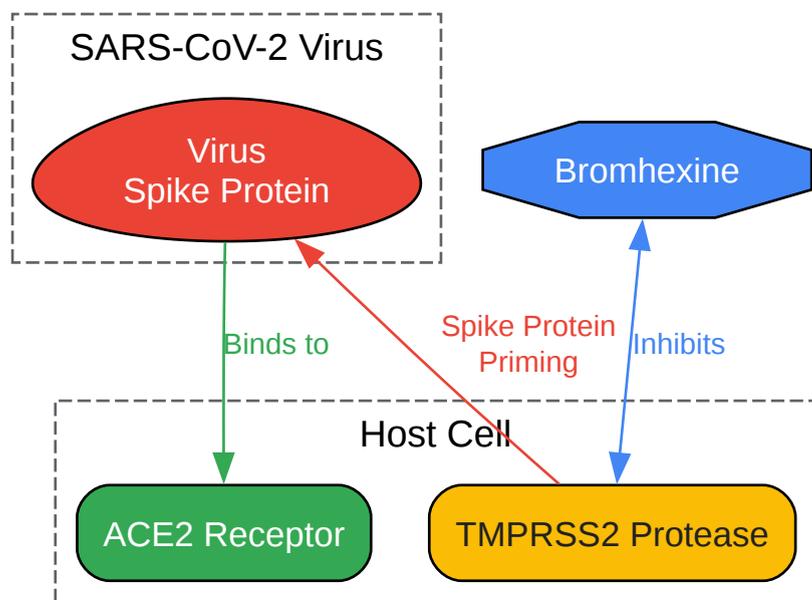
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Mechanism of Action

Bromhexine hydrochloride is a widely available mucolytic agent. Its potential against COVID-19 stems from a proposed secondary mechanism: it is a potent and selective inhibitor of the **transmembrane protease serine 2 (TMPRSS2)** [1] [2].

SARS-CoV-2, the virus that causes COVID-19, uses its spike protein to bind to the ACE2 receptor on human cells. The TMPRSS2 protease is essential for priming the spike protein, facilitating viral entry into the host cell. By inhibiting TMPRSS2, bromhexine is theorized to block this pathway of viral cell entry [2] [3].

The diagram below illustrates this proposed mechanism.



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Summary of Clinical Trial Results

The following table summarizes the key findings from major clinical trials investigating Bromhexine for COVID-19 prophylaxis and treatment.

Trial Focus	Study Design & Participants	Dosage Regimen	Key Efficacy Findings	Safety Findings
Post-Exposure Prophylaxis [4] [5] [6]	n=372; Double-blind, placebo-controlled; household contacts of COVID-19 patients.	8 mg, three times daily for 14 days.	Significant reduction in symptomatic COVID-19 (8.6% vs 18.4%; RR 0.47). 50% relative risk reduction in PCR-confirmed cases [5].	No significant difference in adverse effects compared to placebo [5].
Pre-Exposure Prophylaxis [7]	n=50; Randomized, open-label;	8 mg, three times daily for 8 weeks.	No significant difference in composite endpoint (PCR+ or symptoms).	Prophylactic treatment was not associated with

Trial Focus	Study Design & Participants	Dosage Regimen	Key Efficacy Findings	Safety Findings
	healthcare workers.		Fewer symptomatic cases in treatment group (0% vs 20%) [7].	significant safety concerns [7].
Treatment (Mild-to-Moderate) [8]	n=191 ; Randomized, open-label; outpatients.	16 mg/10 mL, three times daily (48 mg/day) for 7 days + Standard of Care.	No significant difference in viral load reduction at day 4 compared to Standard of Care alone [8].	Adverse reactions were infrequent and typically mild (e.g., gastrointestinal issues) [8].

Detailed Experimental Protocols

For researchers, the methodologies of the key prophylaxis trials are detailed below.

Post-Exposure Prophylaxis Trial (Iran) [5] [6]

- **Objective:** To evaluate if bromhexine can prevent symptomatic COVID-19 after close contact with a confirmed case.
- **Design:** Multi-center, randomized, double-blind, placebo-controlled trial.
- **Participants:** 372 asymptomatic adults who had close contact (within 2 meters for >15 minutes) with a household COVID-19 case within the last 4 days.
- **Intervention:** Participants were randomized 1:1 to receive oral **bromhexine hydrochloride** (8 mg) or an identical placebo tablet three times a day for 14 days.
- **Primary Outcome:** Incidence of symptomatic COVID-19, defined as acute-onset cough and fever, or two or more specified symptoms (e.g., fever, chills, myalgia, anosmia) during the 14-day follow-up.
- **Follow-up:** Conducted via virtual visits on days 5, 10, and 14 to assess symptoms, adherence (pill count), adverse events, and hospitalization.

Pre-Exposure Prophylaxis Trial (Russia) [7]

- **Objective:** To assess the preventive potential of bromhexine for COVID-19 in high-risk medical staff.

- **Design:** Single-center, randomized, open-label study.
- **Participants:** 50 healthcare workers with no history of SARS-CoV-2 infection, managing suspected or confirmed COVID-19 patients.
- **Intervention:** Participants were assigned 1:1 to receive oral **bromhexine hydrochloride** (8 mg three times daily) or no prophylactic medication (control) for 8 weeks. Both groups used recommended personal protective equipment (PPE).
- **Primary Outcome:** A composite endpoint of a positive SARS-CoV-2 PCR test or clinical signs of infection within 8 weeks.
- **Follow-up:** Data collected via surveys and reports on days 7, 14, 21, 28, and at week 8.

Interpretation for Professionals

The collective evidence suggests that **bromhexine hydrochloride** may be repurposed as an affordable and safe option for **post-exposure prophylaxis**, particularly in settings where vaccine coverage is low or new variants evade immunity [5]. Its mechanism, targeting a host protein, could theoretically remain effective against variants with mutations in the spike protein [5].

However, it is crucial to note that:

- The most compelling evidence comes from a single, albeit well-designed, trial for post-exposure prophylaxis [5].
- Evidence for **pre-exposure prophylaxis is preliminary**, based on a small, underpowered, open-label study [7].
- Current data **does not support its use for treating established COVID-19 illness**, as it did not show a significant antiviral effect in outpatients [8].

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